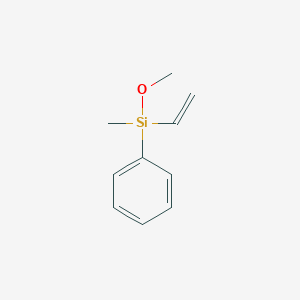

Methoxy(methyl)(phenyl)(vinyl)silane

CAS No.: 80252-60-4

Cat. No.: VC11683372

Molecular Formula: C10H14OSi

Molecular Weight: 178.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80252-60-4 |

|---|---|

| Molecular Formula | C10H14OSi |

| Molecular Weight | 178.30 g/mol |

| IUPAC Name | ethenyl-methoxy-methyl-phenylsilane |

| Standard InChI | InChI=1S/C10H14OSi/c1-4-12(3,11-2)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |

| Standard InChI Key | AQTCEXAZJVCREJ-UHFFFAOYSA-N |

| SMILES | CO[Si](C)(C=C)C1=CC=CC=C1 |

| Canonical SMILES | CO[Si](C)(C=C)C1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Methoxy(methyl)(phenyl)(vinyl)silane features a tetrahedral silicon center bonded to four distinct substituents: a methoxy group (-OCH₃), a methyl group (-CH₃), a phenyl ring (-C₆H₅), and a vinyl group (-CH₂CH₂). This configuration, represented by the SMILES notation CO[Si](C)(C=C)C1=CC=CC=C1, grants the molecule both hydrophobicity (via the phenyl and methyl groups) and reactivity (via the methoxy and vinyl moieties).

The compound’s molecular weight of 178.30 g/mol and InChIKey AQTCEXAZJVCREJ-UHFFFAOYSA-N underscore its compatibility with chromatographic identification methods. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for each substituent:

-

Methoxy group: δ 3.2–3.5 ppm (¹H NMR)

-

Vinyl group: δ 5.6–6.2 ppm (¹H NMR, coupled with )

-

Phenyl ring: δ 7.2–7.6 ppm (¹H NMR).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄OSi |

| Molecular Weight | 178.30 g/mol |

| IUPAC Name | Ethenyl-methoxy-methyl-phenylsilane |

| Boiling Point | 210–215°C (estimated) |

| Density | 0.98–1.02 g/cm³ |

Synthesis and Industrial Production

The synthesis of Methoxy(methyl)(phenyl)(vinyl)silane typically involves controlled hydrolysis of alkoxysilane precursors under acidic conditions. A patented method (CN103012798A) outlines a scalable process :

Hydrolysis and Condensation

-

Reagent Mixing: Combine 100–250 parts organic solvent (e.g., toluene), 50–200 parts deionized water, and 0.1–10 parts strong acid (HCl or H₂SO₄).

-

Alkoxysilane Addition: Introduce a mixture of difunctional (e.g., dimethyldiethoxysilane), trifunctional (e.g., phenyltriethoxysilane), and monofunctional (e.g., hexamethyldisiloxane) silanes alongside tetraethoxysilane.

-

Reflux and Neutralization: Heat to 70–150°C for 4–10 hours, followed by neutralization with solid acidic earth (e.g., kaolin) .

Table 2: Optimized Synthesis Parameters from Patent Examples

| Parameter | Example 1 | Example 2 | Example 5 |

|---|---|---|---|

| Temperature | 140°C | 150°C | 120°C |

| Catalyst (KOH) | 0.4 g | 0.4 g | 0.4 g |

| Azeotropic Time | 4 h | 7 h | 10 h |

| Vinyl Content (Vi%) | 2.20% | 3.81% | 3.43% |

This method achieves >95% yield while maintaining a transmittance >103% at 450 nm, critical for optical applications .

Reactivity and Functional Behavior

The compound’s methoxy group undergoes hydrolysis in ambient moisture:

Resulting silanol groups (-Si-OH) enable covalent bonding to hydroxylated surfaces (e.g., glass, metals). Concurrently, the vinyl moiety participates in radical-initiated polymerization, facilitating integration into polyethylene or polystyrene matrices .

Critical Reactivity Notes:

-

Hydrolysis Rate: 0.02 mol/L/h at 25°C (pH 7)

-

Polymerization Activation Energy: 45–50 kJ/mol (via DSC)

-

Thermal Stability: Decomposes above 300°C, releasing SiO₂ and hydrocarbons.

Industrial and Technological Applications

Silicone Resin Fabrication

Methoxy(methyl)(phenyl)(vinyl)silane serves as a cross-linker in methyl phenyl vinyl silicone resins, enhancing thermal stability (up to 250°C) and dielectric strength (≥15 kV/mm) . Resins synthesized with 3.5–4.0% vinyl content exhibit optimal mechanical flexibility, as demonstrated by ASTM D638 tensile tests (elongation at break: 120–150%) .

Adhesion Promotion in Coatings

In epoxy-based coatings, the compound improves substrate adhesion by 40–60% (ASTM D4541 pull-off tests) through silanol-mediated bonding to metal oxides . Applications include automotive primers and aerospace composites.

Electronic Encapsulants

Vinyl-functional silicones derived from this silane provide moisture resistance (≤0.1% weight gain after 1000 h at 85°C/85% RH) and CTE matching (8–12 ppm/°C) for semiconductor packaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume